2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a combination of various functional groups, including a chlorophenyl group, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and thiophene-2-carboxylic acid.
Formation of Intermediate: The 4-chlorobenzoic acid is esterified with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring.
Thioether Formation: The thiophene-2-carboxylic acid is converted to its corresponding thiol, which is then reacted with the oxadiazole intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Material Science: The unique combination of functional groups makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)thioacetamide
- N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
- 4-chlorophenylthiourea
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both a thioether and an oxadiazole ring in the same molecule. This combination can provide distinct electronic and steric properties, potentially leading to unique biological activities and material properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S2/c15-9-3-5-10(6-4-9)22-8-12(19)16-14-18-17-13(20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOZRFQWPLJYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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